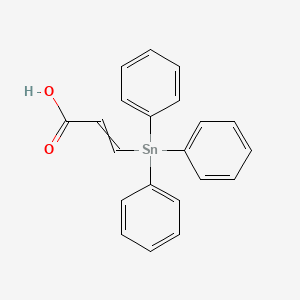
3-(Triphenylstannyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenylstannyl)prop-2-enoic acid is an organotin compound characterized by the presence of a triphenylstannyl group attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylstannyl)prop-2-enoic acid typically involves the reaction of triphenyltin chloride with a suitable precursor, such as prop-2-enoic acid, under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenylstannyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tin species or other reduced products.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
3-(Triphenylstannyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety is of interest in studying the biological activity of organotin compounds, including their potential as antifungal or antibacterial agents.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use in drug development.
Industry: The compound is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mécanisme D'action
The mechanism of action of 3-(Triphenylstannyl)prop-2-enoic acid involves its interaction with molecular targets through its organotin moiety. The triphenylstannyl group can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: This compound features a trimethylsilyl group instead of a triphenylstannyl group.
Cinnamic acid: A simpler analog with a phenyl group attached to the prop-2-enoic acid moiety.
Uniqueness
3-(Triphenylstannyl)prop-2-enoic acid is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where the specific characteristics of organotin compounds are desired, such as in catalysis or material science.
Propriétés
Numéro CAS |
403657-48-7 |
|---|---|
Formule moléculaire |
C21H18O2Sn |
Poids moléculaire |
421.1 g/mol |
Nom IUPAC |
3-triphenylstannylprop-2-enoic acid |
InChI |
InChI=1S/3C6H5.C3H3O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;1-2H,(H,4,5); |
Clé InChI |
ZOEPXUVFIPSLHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
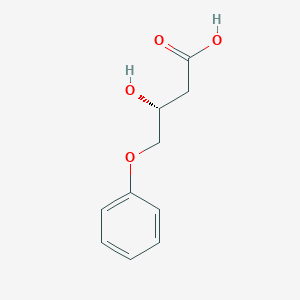

![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
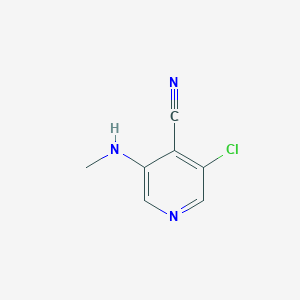

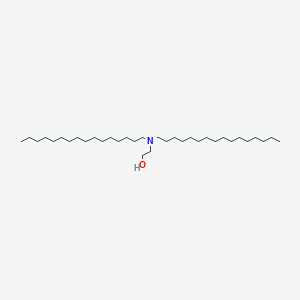
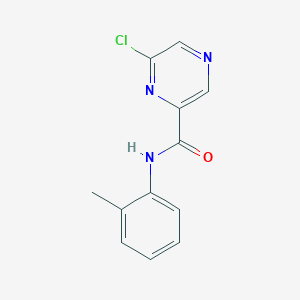
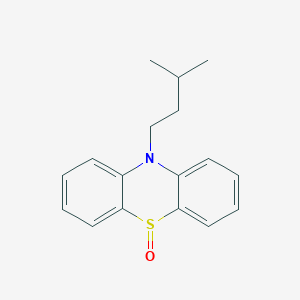
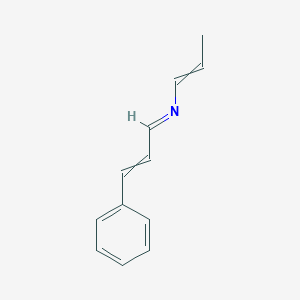
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
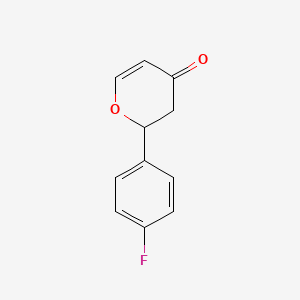
![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)

